4-(Ethoxycarbonyl)heptanedioic acid
Description
4-(Ethoxycarbonyl)heptanedioic acid is a heptanedioic acid derivative featuring an ethoxycarbonyl group (-O-CO-OCH₂CH₃) at the 4-position and two terminal carboxylic acid groups (-COOH). These compounds are intermediates in organic synthesis, particularly in pharmaceutical and polymer research, due to their multifunctional reactivity .
Properties
Molecular Formula |
C10H16O6 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-ethoxycarbonylheptanedioic acid |
InChI |
InChI=1S/C10H16O6/c1-2-16-10(15)7(3-5-8(11)12)4-6-9(13)14/h7H,2-6H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
DLMYEESENYGTSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
A widely cited approach involves the condensation of pimelic acid (heptanedioic acid) with ethyl chloroacetoacetate in hot acetic acid. This method leverages the reactivity of chloroacetoacetate to introduce the ethoxycarbonyl group at the 4-position.
Procedure :
- Reaction Setup : Pimelic acid (1.0 mol) and ethyl chloroacetoacetate (1.2 mol) are dissolved in glacial acetic acid.
- Heating : The mixture is refluxed at 120–130°C for 6–8 hours.
- Workup : The product is precipitated by cooling, filtered, and recrystallized from ethanol/water.
Yield : ~65–70%.
Key Advantage : Direct introduction of the ethoxycarbonyl group without requiring protective groups.
Selective Esterification of Heptanedioic Acid
Selective mono-esterification of heptanedioic acid using ethanol and dimethyl sulfate (DMS) under aqueous alkaline conditions offers a scalable route.
Procedure :
- Base Activation : Heptanedioic acid (1.0 mol) is treated with NaOH (2.2 mol) in water.
- Esterification : DMS (1.1 mol) is added dropwise at 50°C, followed by ethanol (1.5 mol).
- Isolation : The product is extracted with dichloromethane and purified via vacuum distillation.
Yield : 55–60%.
Challenges : Competing di-ester formation requires precise stoichiometric control.
Enzymatic Hydrolysis of Acetylated Precursors
A biocatalytic method involves the enzymatic hydrolysis of 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid (CAS: 72653-14-6) using lipases.
Procedure :
- Substrate Preparation : 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is synthesized via Claisen condensation.
- Enzymatic Reaction : Lipase (e.g., Candida antarctica lipase B) catalyzes the hydrolysis of the acetyl group in phosphate buffer (pH 7.0) at 37°C.
- Purification : The product is isolated via ion-exchange chromatography.
Yield : 75–80%.
Advantage : High enantioselectivity for chiral derivatives.
Multi-Step Synthesis via Bromination and Cyanation
A patent-derived method (US6686497B1) outlines a multi-step protocol adaptable for 4-(ethoxycarbonyl)heptanedioic acid:
| Step | Reaction | Conditions | Intermediate |
|---|---|---|---|
| 1 | O-Alkylation | K₂CO₃, DMSO, ethyl bromide, 35–40°C | Ethyl 2-ethoxy-4-methylbenzoate |
| 2 | Bromination | NBS, AIBN, CCl₄, reflux | Ethyl 4-bromomethyl-2-ethoxybenzoate |
| 3 | Cyanation | NaCN, CH₂Cl₂, 40°C | Ethyl 4-cyanomethyl-2-ethoxybenzoate |
| 4 | Hydrolysis | HCl (g), ethanol, reflux | Target compound |
Overall Yield : 40–45%.
Drawback : Use of toxic reagents (NaCN, CCl₄).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Condensation | 65–70 | 95 | Single-step, no protection | Requires acetic acid reflux |
| Selective Esterification | 55–60 | 90 | Scalable | Di-ester byproducts |
| Enzymatic Hydrolysis | 75–80 | 98 | High selectivity | Cost of enzymes |
| Multi-Step Synthesis | 40–45 | 85 | Adaptable for derivatives | Toxicity concerns |
Chemical Reactions Analysis
4-(Ethoxycarbonyl)heptanedioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Ethoxycarbonyl)heptanedioic acid is an organic compound featuring a heptanedioic acid backbone with ethoxy and acetyl functional groups. It has a molecular weight of approximately 258.27 g/mol. The compound's structure, including carboxylic acid and ethoxycarbonyl groups, contributes to its reactivity and versatility in synthesis and biological applications.
Organic Synthesis
- It serves as an intermediate in the synthesis of complex organic molecules.
- 4,4-Bis(ethoxycarbonyl)heptanedioic acid is used as a building block in organic synthesis.
Pharmaceutical Development
- Due to its unique structure, it shows promise in pharmaceutical development.
- Interaction studies have revealed that this compound can influence various biochemical pathways by interacting with specific enzymes and proteins. These interactions are crucial for understanding its role in metabolic processes and its potential therapeutic applications. For instance, it has been observed to affect the activity of enzymes involved in fatty acid metabolism, suggesting a regulatory role in lipid biosynthesis.
- Research indicates that this compound exhibits notable biological activity.
- It has been shown to interact with various enzymes and proteins, influencing metabolic pathways. Specifically, it can modulate gene expression related to fatty acid metabolism and energy production. Its interactions with key metabolic enzymes suggest potential roles in biochemical pathways that could be harnessed for therapeutic applications.
Root Exudate Analysis
Structural Comparison with Related Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure/Functional Groups | Unique Properties |
|---|---|---|
| Pimelic Acid | Heptanedioic acid backbone | Simple dicarboxylic acid; less functional diversity |
| 3-Ethoxy-4-(ethoxycarbonyl)phenyl acetic acid | Ethoxycarbonyl group on phenyl ring | Aromatic character; different reactivity profile |
| 2-Ethoxycarbonylhexanoic Acid | Hexanoic backbone with ethoxy group | Shorter carbon chain; different biological activity |
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)heptanedioic acid involves its interaction with various molecular targets and pathways. As a carbonyl compound, it can participate in reactions that modify its structure and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 4-(ethoxycarbonyl)heptanedioic acid derivatives and related compounds:
Key Observations :
- The acetyl-ethoxycarbonyl variant (C₁₂H₁₈O₇) has the highest molecular weight due to its additional acetyl and ethoxycarbonyl groups, which also reduce water solubility compared to unsubstituted heptanedioic acid.
- 4-Acetyl-4-methylheptanedioic acid (C₁₀H₁₆O₅) is structurally simpler but shares the bifunctional -COOH groups, making it a candidate for esterification or amidation reactions .
- The hydroxy-phenyl-oxo derivative (C₁₃H₁₄O₆) from Cytospora spp. demonstrates how aromatic and ketone substituents influence bioactivity, though its nematicidal activity was negligible .
Insights :
- The ethoxycarbonyl-acetyl variant ’s irritant properties (per MSDS) necessitate careful handling, contrasting with simpler derivatives like pimelic acid, which is generally recognized as safe .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(Ethoxycarbonyl)heptanedioic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves esterification and carboxylation steps. For example, the ethoxycarbonyl group can be introduced via reaction with ethyl chloroformate under basic conditions (e.g., pyridine). Yield optimization requires precise control of temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound in high purity (>97%) . Stability studies indicate storage at 2–8°C to prevent degradation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the ethoxycarbonyl group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for OCH2) and heptanedioic acid backbone (δ ~2.3–2.6 ppm for CH2 groups).
- HPLC : Employ a C18 column with UV detection (λ = 210–220 nm) to assess purity, using acetonitrile/water (acidified with 0.1% TFA) as the mobile phase.
- Mass spectrometry (ESI or EI) : Verify molecular ion peaks (e.g., m/z 274.27 for [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reaction kinetics for this compound derivatives?
- Methodological Answer : Contradictions often arise from variable solvent polarity, temperature, or catalyst presence. Design a systematic study:
- Control variables : Fix solvent (e.g., DMF vs. THF) and temperature while varying catalyst load (e.g., 1–5 mol% DMAP).
- Kinetic monitoring : Use in-situ FTIR or NMR to track reaction progress. Compare rate constants (k) under different conditions.
- Statistical validation : Apply ANOVA to determine if observed differences are significant (p < 0.05). Reference similar sulfonyl/cyano-functionalized compounds (e.g., 4-Benzenesulfonyl derivatives) for mechanistic insights .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Use software like Gaussian or ORCA to model transition states and calculate activation energies (ΔG‡) for reactions with nucleophiles (e.g., amines, azides).
- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions. Compare predicted regioselectivity with experimental outcomes (e.g., preferential attack at the ethoxycarbonyl group vs. carboxylate).
- Validation : Correlate computational results with kinetic data from LC-MS or stopped-flow experiments .
Q. What are the challenges in assessing the biological activity of this compound derivatives, and how can they be addressed?
- Methodological Answer : Challenges include poor solubility and metabolic instability. Strategies:
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) via ester hydrolysis or amide coupling to improve bioavailability.
- In vitro assays : Use enzyme inhibition assays (e.g., against cyclooxygenase or proteases) with LC-MS quantification of substrate turnover. Include positive controls (e.g., aspirin for COX inhibition).
- Metabolic stability : Perform microsomal incubation studies (human/rat liver microsomes) with HPLC-MS to identify degradation products .
Methodological & Analytical Considerations
Q. How should researchers design error analysis for spectroscopic data collected on this compound?
- Methodological Answer :
- Uncertainty quantification : For NMR, report signal-to-noise ratios and integration errors (±2–5%). For HPLC, calculate relative standard deviation (RSD) across triplicate runs.
- Calibration curves : Use internal standards (e.g., deuterated analogs for NMR; stable isotope-labeled compounds for MS) to minimize matrix effects.
- Error propagation : Apply the Kragten method to estimate combined uncertainties in concentration or yield calculations .
Q. What statistical approaches are appropriate for comparing the thermal stability of this compound with structurally similar compounds?
- Methodological Answer :
- DSC/TGA analysis : Measure decomposition temperatures (Td) and enthalpy changes (ΔH).
- Multivariate analysis : Perform PCA (Principal Component Analysis) on thermal data (Td, ΔH, molecular weight, substituent electronegativity) to identify stability trends.
- Group comparisons : Use Student’s t-test or Mann-Whitney U test to evaluate differences between compound classes (e.g., ethoxycarbonyl vs. benzenesulfonyl derivatives) .
Data Presentation & Literature Integration
Q. How can researchers effectively integrate literature data into discussions of this compound’s reactivity?
- Methodological Answer :
- Comparative tables : Tabulate reported reaction conditions (solvent, catalyst, yield) and kinetic parameters (k, Ea) from peer-reviewed studies. Highlight discrepancies and propose hypotheses (e.g., steric effects vs. electronic effects).
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, calculating weighted averages for key parameters.
- Critical appraisal : Assess the reliability of sources using criteria from academic guidelines (e.g., IB Extended Essay criteria for experimental rigor and citation quality) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
